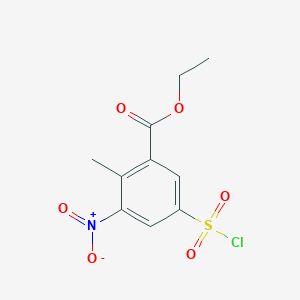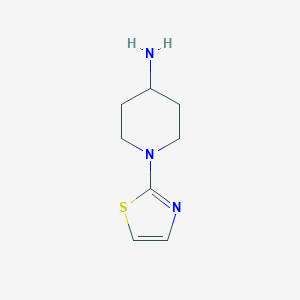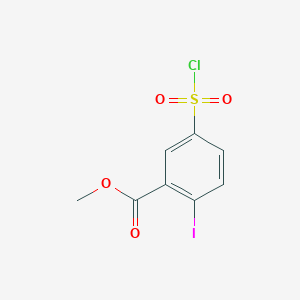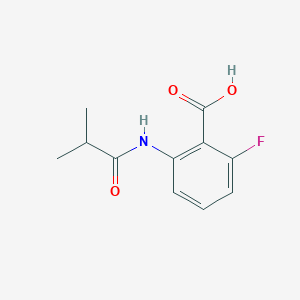 (3-fluorophényl)(1-méthyl-1H-pyrazol-4-yl)méthylamine CAS No. 1153244-33-7"
>
(3-fluorophényl)(1-méthyl-1H-pyrazol-4-yl)méthylamine CAS No. 1153244-33-7"
>
(3-fluorophényl)(1-méthyl-1H-pyrazol-4-yl)méthylamine
Vue d'ensemble
Description
This compound belongs to a class of molecules known as pyrazoles, which are heterocyclic compounds containing a 5-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles have attracted attention due to their diverse biological activities, and some have been shown to be cytotoxic to several human cell lines . Several drugs currently on the market have this heterocycle as the key structural motif .
Synthesis Analysis
Pyrazole derivatives have been synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been confirmed by various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole derivatives have been evaluated for their radical scavenging activity by DPPH assay and tested in vitro on colorectal RKO carcinoma cells to determine their cytotoxic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary depending on the specific compound. For example, some compounds have been found to have good radical scavenging activity .Applications De Recherche Scientifique
Synthèse de médicaments pharmaceutiques
La structure principale du composé, en particulier la partie 1H-pyrazol-4-yl, est une caractéristique commune à de nombreux médicaments pharmaceutiques. Il est connu que les dérivés de l'imidazole et du pyrazole présentent une large gamme d'activités biologiques . Ce composé pourrait être utilisé comme précurseur dans la synthèse de nouveaux médicaments présentant des propriétés antibactériennes, antifongiques ou antivirales potentielles.
Recherche anticancéreuse
Les dérivés du pyrazole ont été évalués pour leurs activités anticancéreuses . La présence du groupe 3-fluorophényl dans le composé pourrait être explorée pour le développement de nouveaux agents anticancéreux, en particulier ceux ciblant des lignées cellulaires cancéreuses spécifiques par l'apoptose ou les voies d'autophagie.
Développement agrochimique
Des composés contenant le groupe 1-méthyl-1H-pyrazol-4-yl ont été utilisés dans la synthèse d'agrochimiques . Ce composé pourrait servir d'intermédiaire dans la création de nouveaux pesticides ou herbicides, améliorant potentiellement les stratégies de protection des cultures.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets for this compound .
Mode of Action
This interaction could potentially alter the activity of the target, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The interaction of the compound with its targets could potentially lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of the compound .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-N-methyl-1-(1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-14-12(10-7-15-16(2)8-10)9-4-3-5-11(13)6-9/h3-8,12,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGHYNNGDWYZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)F)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)

![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)




![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)

amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
